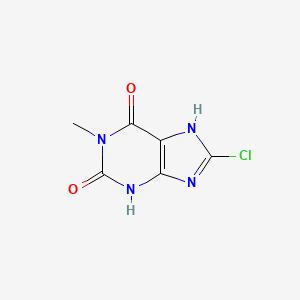

8-cloro-1-metil-2,3,6,7-tetrahidro-1H-purina-2,6-diona

Descripción general

Descripción

“8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a fluorescent amine that can be used in spectroscopy to detect the presence of ammonia . It is also known as an impurity of Dimenhydrinate .

Molecular Structure Analysis

The molecular formula of “8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is C6H5ClN4O2 . The InChI Code is 1S/C6H5ClN4O2/c1-11-4(12)2-3(10-6(11)13)9-5(7)8-2/h1H3,(H,8,9)(H,10,13) .Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 200.58 g/mol .Aplicaciones Científicas De Investigación

He realizado una búsqueda sobre las aplicaciones de investigación científica de “8-cloro-1-metil-2,3,6,7-tetrahidro-1H-purina-2,6-diona”, también conocido como “8-cloro-1-metil-3,7-dihidropurina-2,6-diona”. Aquí hay un análisis completo que se centra en las aplicaciones únicas:

Investigación farmacéutica

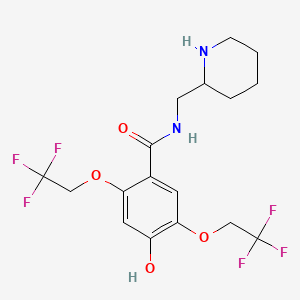

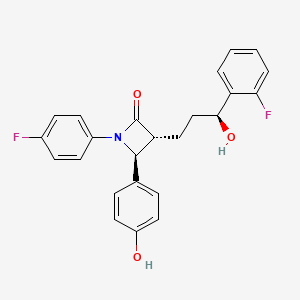

Este compuesto ha sido estudiado por su posible uso en productos farmacéuticos. Por ejemplo, se ha evaluado para la actividad antagonista hacia los receptores de adenosina y para la inhibición de la monoamino oxidasa (MAO) {svg_1}. Estas propiedades podrían hacerlo útil en el desarrollo de tratamientos para afecciones relacionadas con estos receptores y enzimas.

Tratamiento de la obesidad

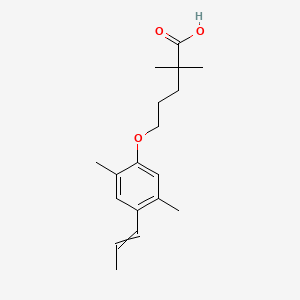

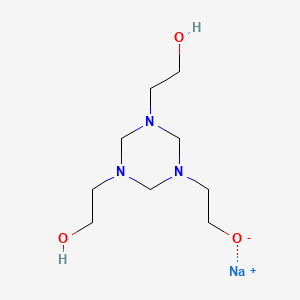

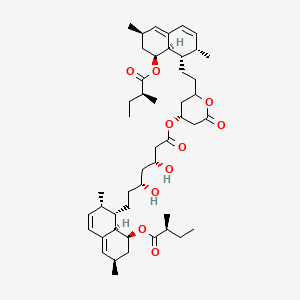

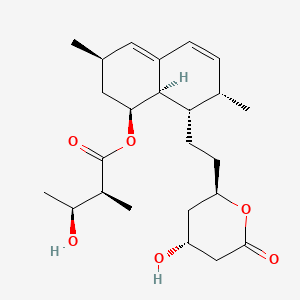

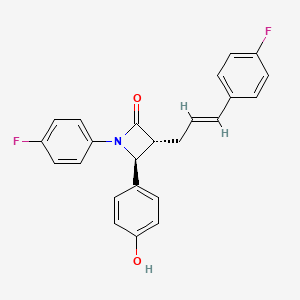

Un derivado de este compuesto, (1R)-8-cloro-2,3,4,5-tetrahidro-1-metil-1H-3-benzazepina (Lorcaserina), se ha descubierto como un agonista selectivo del receptor de serotonina 5-HT2C y se utiliza para el tratamiento de la obesidad {svg_2} {svg_3}.

Manejo de la diabetes

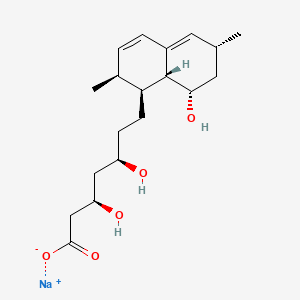

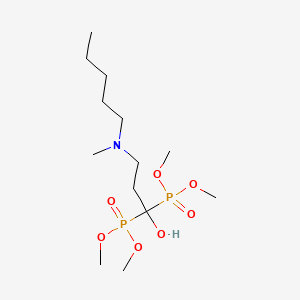

El compuesto se ha mencionado en el contexto del tratamiento de la diabetes. Específicamente, está relacionado con un inhibidor de la dipeptidil peptidasa-4 que mejora el control glucémico en modelos de roedores diabéticos {svg_4}.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione are the adenosine receptors . These receptors play a crucial role in various physiological processes, including neurotransmission and regulation of heart rate.

Mode of Action

The compound interacts with its targets by acting as an antagonist . This means it binds to the adenosine receptors and blocks their activity, preventing the normal function of these receptors.

Biochemical Pathways

The antagonistic activity of this compound affects the adenosine signaling pathway . This can lead to downstream effects such as altered neurotransmission and changes in heart rate.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific physiological context. For instance, in the nervous system, blocking adenosine receptors could lead to changes in neurotransmission . .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione are not fully understood yet. It is known that this compound can interact with various enzymes and proteins. The nature of these interactions is complex and may involve binding to active sites or allosteric sites, leading to changes in the function of these biomolecules .

Cellular Effects

The effects of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione on cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione within cells and tissues are complex processes. It can interact with various transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Disclaimer: The information provided in this article is based on the current understanding and available resources. It is advised to refer to the latest research articles and reviews for the most recent and accurate information .

Propiedades

IUPAC Name |

8-chloro-1-methyl-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O2/c1-11-4(12)2-3(10-6(11)13)9-5(7)8-2/h1H3,(H,8,9)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRIIIUEGRRBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(NC1=O)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

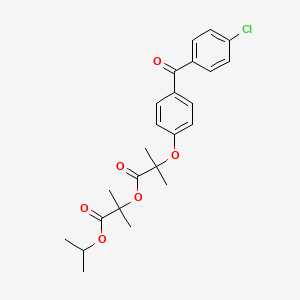

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one](/img/structure/B601711.png)